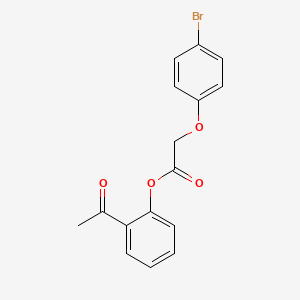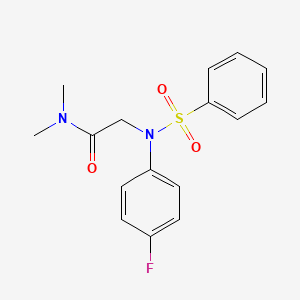
2-acetylphenyl (4-bromophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetylphenyl (4-bromophenoxy)acetate, also known as Bromfenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with various conditions such as osteoarthritis, rheumatoid arthritis, and postoperative pain. Bromfenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that are involved in inflammation and pain.
Wirkmechanismus
2-acetylphenyl (4-bromophenoxy)acetate works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation and pain. By inhibiting the production of prostaglandins, 2-acetylphenyl (4-bromophenoxy)acetate reduces inflammation and pain associated with various conditions.
Biochemical and Physiological Effects
2-acetylphenyl (4-bromophenoxy)acetate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of immune cells to sites of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-acetylphenyl (4-bromophenoxy)acetate has several advantages for lab experiments. It is readily available and has a well-established mechanism of action. It has also been extensively studied for its anti-inflammatory and analgesic properties. However, there are also some limitations to its use in lab experiments. 2-acetylphenyl (4-bromophenoxy)acetate has a short half-life and may require frequent dosing to maintain therapeutic levels. It may also have some off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-acetylphenyl (4-bromophenoxy)acetate. One area of interest is the development of novel formulations that could improve its pharmacokinetic properties. Another area of interest is the investigation of its potential use in the treatment of other conditions such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the molecular mechanisms underlying its anti-inflammatory and analgesic properties.
Synthesemethoden
The synthesis of 2-acetylphenyl (4-bromophenoxy)acetate involves the reaction between 4-bromophenol and ethyl 2-acetylphenylacetate in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through an esterification mechanism, where the carboxylic acid group of ethyl 2-acetylphenylacetate reacts with the hydroxyl group of 4-bromophenol to form the ester linkage.
Wissenschaftliche Forschungsanwendungen
2-acetylphenyl (4-bromophenoxy)acetate has been extensively studied for its anti-inflammatory and analgesic properties. Several studies have demonstrated its efficacy in reducing pain and inflammation associated with various conditions such as osteoarthritis, rheumatoid arthritis, and postoperative pain. 2-acetylphenyl (4-bromophenoxy)acetate has also been shown to have a lower risk of gastrointestinal side effects compared to other NSAIDs such as aspirin and ibuprofen.
Eigenschaften
IUPAC Name |
(2-acetylphenyl) 2-(4-bromophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO4/c1-11(18)14-4-2-3-5-15(14)21-16(19)10-20-13-8-6-12(17)7-9-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVMSHPOVDAXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylphenyl (4-bromophenoxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B5805130.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5805146.png)



![2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805178.png)
![N,4-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5805179.png)
![N-[1,1-dimethyl-2-(1-piperidinyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5805186.png)


![N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide](/img/structure/B5805214.png)
![tert-butyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5805221.png)
![5-benzyl-3-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5805231.png)